2-Chloro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Chloro-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been used in the synthesis of cathepsin s inhibitors, suggesting that it may affect the pathways involving this protease .
Result of Action
It’s known that similar compounds can cause skin irritation and emit acrid smoke and irritating fumes when heated to decomposition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-(trifluoromethyl)benzoyl chloride. For instance, its vapors are heavier than air and may spread along floors, and it forms explosive mixtures with air on intense heating . Therefore, the compound should be handled and stored properly to ensure its stability and safety .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of ketoamide-based cathepsin S inhibitors, which are potent inhibitors of the cathepsin S enzyme . The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cathepsin S inhibitors can lead to the modulation of immune responses and inflammation . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects by forming covalent bonds with the active sites of target enzymes, leading to their inhibition. This inhibition can result in downstream effects on cellular processes, such as the modulation of immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including severe skin burns and eye damage . Understanding the threshold effects and toxicology is essential for its safe use in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of cathepsin S inhibitors highlights its importance in metabolic processes related to immune response and inflammation
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Understanding these processes is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Coupling Products: Biaryl compounds with various functional groups.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the chlorine substituent.
2-(Trifluoromethyl)benzoyl chloride: Similar structure but the trifluoromethyl group is at the second position.
2-Chloro-4-(trifluoromethyl)benzoyl chloride: Similar structure but the trifluoromethyl group is at the fourth position.
Uniqueness: 2-Chloro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects are desired.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEMXTIVOBWBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396972 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850156-39-7 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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